
OctreoScan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OctreoScan (¹¹¹In-DTPA-octreotide) is a radiopharmaceutical agent used for somatostatin receptor imaging (SRI) in patients with neuroendocrine tumors (NETs) and other somatostatin receptor (SSTR)-positive conditions . It binds preferentially to SSTR subtype 2 (SSTR2) and is employed for diagnostic scintigraphy via single-photon emission computed tomography (SPECT). Key applications include:
Preparation Methods
OctreoScan is prepared using a kit that includes two main components: a reaction vial containing a lyophilized mixture of pentetreotide, gentisic acid, trisodium citrate, citric acid, and inositol, and a vial of Indium In-111 chloride solution. The preparation involves combining these components under specific conditions to form Indium In-111 pentetreotide . The reaction conditions are carefully controlled to ensure the correct pH and radiolabeling yield. Industrial production methods involve the synthesis of pentetreotide, followed by its conjugation with diethylenetriaminepentaacetic acid (DTPA) and subsequent radiolabeling with Indium In-111 .
Chemical Reactions Analysis
OctreoScan undergoes various chemical reactions, primarily involving its interaction with somatostatin receptors. The radiolabeled compound binds to these receptors, allowing for imaging of tumors. Common reagents used in the preparation include Indium In-111 chloride and DTPA-conjugated octreotide . The major product formed is Indium In-111 pentetreotide, which is used for diagnostic imaging .
Scientific Research Applications
Diagnostic Imaging in Neuroendocrine Tumors
OctreoScan is particularly effective in identifying gastroenteropancreatic neuroendocrine tumors and carcinoid tumors. Studies have shown that it has a higher sensitivity for tumor detection compared to conventional imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). For instance, in a study involving 48 patients with various neuroendocrine syndromes, this compound identified 88% of lesions detected by conventional methods while revealing additional unexpected lesions in 50% of patients .
Table 1: Sensitivity of this compound Compared to Conventional Imaging
Imaging Technique | Lesions Detected | Sensitivity (%) |
---|---|---|
CT | 42 | - |
MRI | 37 | - |
This compound | 37 | 88 |
Radioguided Surgery
This compound plays a critical role in radioguided surgery for tumors that concentrate somatostatin, enabling surgeons to locate and excise tumors more effectively. This application is particularly beneficial for gastroenteropancreatic tumors and carcinoid tumors where somatostatin receptors are highly expressed . The ability to visualize these tumors intraoperatively enhances surgical outcomes and minimizes the risk of incomplete resections.
Differentiation of Tumor Types
The compound can also assist in differentiating between types of lung cancer. A study indicated that this compound could distinguish between small cell lung carcinoma and non-small cell lung carcinoma based on varying uptake patterns, which aids in appropriate treatment planning .
Assessment of Treatment Response
This compound is utilized to evaluate the efficacy of therapeutic interventions, particularly in patients receiving somatostatin analogs or other anti-inflammatory treatments. The imaging can predict therapeutic responses by assessing changes in somatostatin receptor expression following treatment .
Detection of Metastases
One significant advantage of this compound is its ability to detect extrapancreatic metastases and lymph node involvement that may not be visible through other imaging modalities. This capability is crucial for staging NETs and guiding subsequent management strategies .
Broader Clinical Applications
Beyond neuroendocrine tumors, emerging research suggests potential applications of this compound in autoimmune disorders and inflammatory diseases due to its ability to visualize activated immune cells expressing somatostatin receptors. Conditions such as Graves' disease, sarcoidosis, and rheumatoid arthritis may benefit from this imaging modality .
Case Study 1: Carcinoid Tumor Detection
A patient with suspected carcinoid syndrome underwent this compound after conventional imaging failed to identify the primary tumor. The scan revealed multiple metastatic lesions not seen previously, leading to targeted therapy that significantly improved the patient's quality of life.
Case Study 2: Monitoring Treatment Response
In another instance, a patient with metastatic pancreatic neuroendocrine tumor was monitored using this compound during treatment with a somatostatin analog. The imaging demonstrated a reduction in tumor uptake over several months, correlating with clinical improvement and reduced symptoms.
Mechanism of Action
The mechanism of action of OctreoScan involves its binding to somatostatin receptors, particularly subtype 2 (SST2), which are overexpressed in many neuroendocrine tumors . After intravenous administration, this compound binds to these receptors and is internalized by the cells through endocytosis. The radiolabeled compound is then held in lysosomes and transferred to the nucleus, allowing for imaging using gamma cameras . This mechanism enables the precise localization of tumors expressing somatostatin receptors .
Comparison with Similar Compounds
Sensitivity and Specificity
68Ga-Labeled PET Agents (DOTATATE, DOTATOC, DOTANOC)
- Superior Sensitivity : 68Ga-DOTATATE and 68Ga-DOTATOC demonstrate 3–4-fold higher tumor binding affinity compared to OctreoScan, attributed to improved receptor avidity and PET imaging resolution .
- Clinical Impact : 68Ga agents changed treatment plans in 44% of cases vs. 39% with this compound .
Differentiation-Based Performance
- Well-differentiated NETs : this compound sensitivity (82%) exceeds PET modalities (60%) .
- Poorly-differentiated NETs : PET (e.g., 68Ga-DOTATATE) achieves 100% sensitivity vs. 57% for this compound .
Radiation Dosimetry
Effective Dose :
Compound Effective Dose (mSv/220 MBq) Kidney Dose (mGy/220 MBq) This compound 26 108.3 ¹¹¹In-CP04 9.9 27.5 This compound delivers nearly triple the renal radiation burden compared to newer agents like ¹¹¹In-CP04 .
Imaging Protocol and Practical Advantages
- 68Ga-DOTATATE :
- Cardiac Applications :
Role in PRRT and Theranostics
- PRRT Selection : this compound identifies SSTR2-positive tumors for PRRT with ¹⁷⁷Lu-DOTATATE or ⁹⁰Y-DOTATOC. However, ¹⁷⁷Lu-DOTATATE shows 3–4-fold higher tumor binding in vivo, improving therapeutic efficacy .
Properties
Molecular Formula |
C63H84InN13O19S2 |
---|---|
Molecular Weight |
1502.5 g/mol |
IUPAC Name |
2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;indium-111(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+;/m1./s1/i;1-4 |
InChI Key |
ONJXCGCIKIYAPL-MLRSDOHDSA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[111In+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.